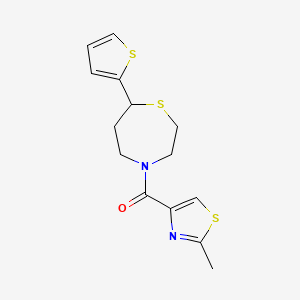
3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various fields. The compound features a benzofuran core linked to a quinoline sulfonamide moiety, suggesting it may exhibit diverse chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions::
- Initial Synthesis::
Step 1: Synthesis begins with the preparation of 3,4-dihydroquinoline via hydrogenation of quinoline in the presence of a palladium-on-carbon catalyst under high pressure.
Step 2: The 3,4-dihydroquinoline is then reacted with chlorosulfonic acid to yield 3,4-dihydroquinolin-1-sulfonyl chloride.
Step 3: This sulfonyl chloride is subsequently reacted with 4-aminobenzamide in the presence of a base, such as triethylamine, to form the sulfonyl-benzamide intermediate.
Step 4: Finally, this intermediate undergoes a condensation reaction with 2-carboxybenzofuran under mild heating to produce 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide.
The industrial synthesis follows the same basic steps but employs larger-scale equipment and optimized conditions for better yield and purity. Continuous flow reactors and automated purification systems are commonly used to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions::
- Oxidation::
The benzofuran and quinoline rings can undergo oxidation reactions, typically catalyzed by agents like potassium permanganate or chromium trioxide, producing quinone derivatives.
- Reduction::
Reduction reactions, especially using hydrogenation catalysts, can reduce nitro or carbonyl groups in the compound to amines or alcohols.
- Substitution::
Electrophilic aromatic substitution can occur at the benzofuran and benzamide rings, allowing introduction of various substituents like halogens or nitro groups.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Oxidation of the compound generally yields quinone derivatives.
Reduction results in amine or alcohol derivatives.
Substitution reactions introduce halogenated or nitro compounds.
Applications De Recherche Scientifique
Chemistry::
The compound serves as a model molecule in studying sulfonyl and benzofuran chemistry due to its unique structural properties.
Potential pharmaceutical applications include investigations as enzyme inhibitors or modulators, given the bioactive nature of sulfonyl and benzofuran-containing compounds.
Industrial applications could involve its use in materials science for developing specialized polymers or coatings.
Mécanisme D'action
Molecular Targets and Pathways::
The mechanism of action of 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is primarily determined by its interaction with specific biological targets, such as enzymes or receptors. The sulfonyl group often acts as a key functional group in binding to the active site of enzymes, while the benzofuran moiety may contribute to the compound's overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- 4-((4-oxo-2-thioxo-1,3-thiazolidin-3-yl)amino)benzenesulfonamide::
Unlike the compound , this molecule features a thiazolidine ring instead of quinoline, which impacts its biological activity.
- 3-(4-((2-oxo-2H-chromen-4-yl)amino)benzenesulfonamide::
This compound contains a chromen-4-yl group rather than a benzofuran, altering its interaction with biological targets.
- N-(2-benzofuranylcarbonyl)-N'-(4-sulfamoylphenyl)thiourea::
This compound includes a thiourea linkage, which differentiates its chemical behavior and applications.
Unique Properties
The combination of the sulfonyl-quinoline structure with the benzofuran core makes 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide unique compared to the similar compounds listed. Its distinct structural attributes may confer unique reactivity and biological activity, particularly in the context of its use in scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c26-24(29)23-22(19-8-2-4-10-21(19)33-23)27-25(30)17-11-13-18(14-12-17)34(31,32)28-15-5-7-16-6-1-3-9-20(16)28/h1-4,6,8-14H,5,7,15H2,(H2,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHMIZKZAMHGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride](/img/structure/B2933255.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)


![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2933260.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)
![N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2933267.png)

![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)
